molecular formula C11H8ClN5 B13885605 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No.: B13885605
M. Wt: 245.67 g/mol
InChI Key: HKPPLTDRJNDHBN-UHFFFAOYSA-N
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Description

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with phenyl isocyanate, followed by chlorination using thionyl chloride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases and enzymes, leading to the disruption of cellular signaling pathways. For example, it can inhibit the ERK signaling pathway, resulting in decreased cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific triazolopyrazine structure, which imparts distinct biological activities. Its ability to inhibit multiple targets and pathways makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C11H8ClN5/c12-9-10-15-11(16-17(10)7-6-13-9)14-8-4-2-1-3-5-8/h1-7H,(H,14,16)

InChI Key

HKPPLTDRJNDHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN3C=CN=C(C3=N2)Cl

Origin of Product

United States

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